molecular formula C16H16ClNO5S B2718807 N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 332419-58-6

N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No. B2718807
CAS RN: 332419-58-6
M. Wt: 369.82
InChI Key: DCWODOWBOHYQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, commonly known as CGP 7930, is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). It is a chemical compound that has been widely used in scientific research to understand the role of mGluR5 in various physiological and pathological conditions.

Scientific Research Applications

Glycine in Metabolic Processes

Glycine plays a crucial role in various metabolic pathways, including the synthesis of purines, proteins, glutathione, and one-carbon units as 5,10-methylenetetrahydrofolate. The glycine cleavage system (GCS) and the transformation of glycine to serine are pivotal for these processes, highlighting the compound's importance in biochemical research and potential applications in studying metabolic disorders and nutritional biochemistry (Lamers et al., 2009).

Therapeutic Potential in Psychiatric Disorders

Research on glycine and its mechanisms of action, such as its role as a co-agonist at NMDA (N-methyl-D-aspartate) receptors, underscores its potential therapeutic applications in psychiatric disorders, including schizophrenia and the augmentation of antipsychotic medications (Heresco-Levy et al., 2004). This suggests avenues for researching derivatives of glycine, like the specified compound, in neuropharmacology and neuropsychiatric treatment.

Impact on Human Health and Disease

Glycine's involvement in antioxidative reactions, purine synthesis, and collagen formation, along with its associations with conditions such as obesity, hypertension, and diabetes mellitus, points to its broad relevance in medical research. Investigating glycine derivatives could contribute to understanding the biochemical pathways underlying these conditions and developing new treatments (Ding et al., 2015).

Glycine as a Biomarker

The relationship between glycine levels in the body and various health outcomes, including the risk of acute myocardial infarction, has been explored. Glycine's potential as a biomarker for cardiovascular diseases and its role in lipid metabolism and cholesterol transport are areas of active research, offering insights into preventive medicine and public health (Ding et al., 2015).

properties

IUPAC Name

2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S/c1-11-3-6-13(7-4-11)24(21,22)18(10-16(19)20)14-9-12(17)5-8-15(14)23-2/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWODOWBOHYQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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